4-(氨基甲基)苯甲酰胺

概述

描述

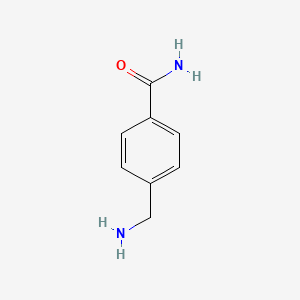

4-(Aminomethyl)benzamide is an organic compound with the molecular formula C8H10N2O. It consists of a benzene ring substituted with an aminomethyl group (-CH2NH2) and an amide group (-CONH2). This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a linker in the design of kinase inhibitors .

科学研究应用

4-(Aminomethyl)benzamide has diverse applications in scientific research:

作用机制

Target of Action

4-(Aminomethyl)benzamide has been identified as a potential inhibitor of several receptor tyrosine kinases, including EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, and PDGFRb . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and metabolism.

Mode of Action

The compound interacts with its targets by binding to the active center of the kinases. The use of 4-(Aminomethyl)benzamide as a flexible linker leads to a favorable overall geometry of the molecule, which allows it to bypass the bulk isoleucine residue and provides the necessary binding to the active center of the T315I-mutant Abl .

Biochemical Pathways

Upon binding to its targets, 4-(Aminomethyl)benzamide inhibits the activity of the kinases, thereby disrupting the signaling pathways they regulate. This disruption can lead to downstream effects such as the inhibition of cell growth and proliferation .

Result of Action

The molecular and cellular effects of 4-(Aminomethyl)benzamide’s action include the inhibition of kinase activity and the disruption of cellular signaling pathways. This can lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent .

生化分析

Biochemical Properties

4-(Aminomethyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of histone deacetylase (HDAC), which is crucial for the regulation of gene expression through epigenetic mechanisms . The compound’s interaction with HDAC leads to the hyperacetylation of histones, thereby influencing gene expression and cellular functions. Additionally, 4-(Aminomethyl)benzamide has shown inhibitory activity against tyrosine kinases, which are essential for cell signaling and growth .

Cellular Effects

The effects of 4-(Aminomethyl)benzamide on various cell types and cellular processes are profound. It has been observed to induce apoptosis in colorectal cancer cells by activating mitochondrial-dependent pathways . Furthermore, the compound affects cell signaling pathways, such as the epithelial-mesenchymal transition (EMT) signaling pathway, which is crucial for cell motility and cancer metastasis . By downregulating EMT signaling, 4-(Aminomethyl)benzamide reduces the motility of cancer cells, thereby inhibiting their spread.

Molecular Mechanism

At the molecular level, 4-(Aminomethyl)benzamide exerts its effects through several mechanisms. It binds to the active site of HDAC, inhibiting its activity and leading to the accumulation of acetylated histones . This hyperacetylation alters the chromatin structure, making it more accessible for transcription factors and thereby enhancing gene expression. Additionally, the compound’s interaction with tyrosine kinases involves binding to their active sites, inhibiting their phosphorylation activity and disrupting downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Aminomethyl)benzamide have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that continuous exposure to 4-(Aminomethyl)benzamide can lead to sustained inhibition of HDAC activity and prolonged effects on gene expression and cellular functions .

Dosage Effects in Animal Models

The effects of 4-(Aminomethyl)benzamide vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit HDAC activity and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

4-(Aminomethyl)benzamide is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolites include hydroxylated and demethylated derivatives, which are further conjugated with glucuronic acid for excretion . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites in the body.

Transport and Distribution

The transport and distribution of 4-(Aminomethyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cells, 4-(Aminomethyl)benzamide can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by its affinity for different cell types and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of 4-(Aminomethyl)benzamide is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with HDAC and other nuclear proteins . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The presence of 4-(Aminomethyl)benzamide in the nucleus allows it to effectively modulate gene expression and influence cellular functions.

准备方法

Synthetic Routes and Reaction Conditions

4-(Aminomethyl)benzamide can be synthesized through various methods. One common approach involves the reaction of 4-aminobenzyl cyanide with sulfuric acid and water, followed by neutralization with potassium hydroxide. This method yields 4-(aminomethyl)benzamide with high purity . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Industrial Production Methods

In industrial settings, the synthesis of 4-(aminomethyl)benzamide often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of efficient catalysts and green chemistry principles, such as ultrasonic irradiation, is emphasized to minimize environmental impact and enhance reaction efficiency .

化学反应分析

Types of Reactions

4-(Aminomethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The amide group can be reduced to form amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of nitro or halogenated derivatives.

相似化合物的比较

4-(Aminomethyl)benzamide can be compared with other benzamide derivatives, such as:

2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.

3-Acetoxy-2-methylbenzamide: Exhibits significant metal chelating activity.

The uniqueness of 4-(Aminomethyl)benzamide lies in its aminomethyl group, which provides flexibility and enhances its binding affinity to kinase active sites, making it a valuable compound in the development of kinase inhibitors .

生物活性

4-(Aminomethyl)benzamide is a compound that has garnered attention in recent pharmacological research due to its diverse biological activities, particularly its potential as an anticancer agent and antiviral compound. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) of 4-(aminomethyl)benzamide and its derivatives.

Synthesis and Structural Characteristics

The synthesis of 4-(aminomethyl)benzamide typically involves the reaction of 4-bromomethylbenzoic acid esters with various cyclic amines, yielding a range of derivatives with modified aromatic structures. Such modifications are crucial for enhancing the biological activity of the compounds. For instance, structural optimizations have led to compounds that exhibit improved potency against specific targets, such as viral entry mechanisms and cancer cell lines.

Anticancer Activity

Recent studies have focused on the anticancer potential of 4-(aminomethyl)benzamide derivatives. A notable research effort synthesized a series of compounds containing this fragment as a linker to evaluate their inhibitory effects on receptor tyrosine kinases (RTKs), which are pivotal in cancer progression. Table 1 summarizes the inhibitory activities of selected derivatives against various RTKs:

| Compound | Target Kinase | Inhibition (%) at 10 nM |

|---|---|---|

| 11 | EGFR | 91 |

| 13 | HER-2 | 92 |

| 10 | KDR | 85 |

These compounds showed significant cytotoxicity across multiple cancer cell lines, indicating their potential as therapeutic agents against malignancies .

Antiviral Activity

In addition to anticancer properties, 4-(aminomethyl)benzamide has been identified as a potent inhibitor of Ebola and Marburg viruses. A study reported several derivatives with EC50 values below 10 μM against both viruses, demonstrating broad-spectrum antiviral activity. The most promising compounds include CBS1118, which exhibited strong metabolic stability and did not inhibit key cytochrome P450 enzymes, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The SAR studies have revealed critical insights into how modifications to the core structure influence biological activity. For example, the introduction of specific substituents in the amide portion or the aromatic region significantly affects potency and selectivity towards cancer cells or viral targets. The findings indicate that:

- Bicyclic substituents tend to enhance activity against DNMT3A, while tricyclic moieties may reduce efficacy.

- Substituents that improve binding affinity to target proteins can lead to increased inhibitory effects on both viral entry and cancer cell proliferation .

Case Studies

- Anticancer Agents : A series of novel compounds derived from 4-(aminomethyl)benzamide were tested against leukemia KG-1 cells, showing micromolar range cytotoxicity comparable to established drugs. The most effective derivatives demonstrated selective inhibition of DNMTs, reactivating tumor suppressor genes in treated cells .

- Antiviral Compounds : In studies involving EBOV and MARV, several derivatives were evaluated for their ability to inhibit viral entry in vitro. Compounds were found to effectively block fusion processes critical for viral infection, with some achieving low nanomolar EC50 values .

属性

IUPAC Name |

4-(aminomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIHDSIADUBKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368857 | |

| Record name | 4-(aminomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-53-9 | |

| Record name | 4-(aminomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 4-(Aminomethyl)benzamide derivatives exert their antiviral activity against Ebola and Marburg viruses?

A1: The research suggests that 4-(Aminomethyl)benzamide derivatives act as entry inhibitors for Ebola and Marburg viruses. [] While the exact mechanism remains under investigation, these compounds likely interfere with viral proteins involved in the early stages of infection, such as attachment to host cells or fusion with the host cell membrane. This effectively blocks the virus from entering the cell and replicating.

Q2: What structural modifications to the 4-(Aminomethyl)benzamide scaffold have been explored to enhance its antiviral activity against filoviruses?

A2: Researchers have investigated various structural modifications to improve the potency of 4-(Aminomethyl)benzamide derivatives against Ebola and Marburg viruses. One notable modification involved incorporating a conformationally restrained indoline ring into the structure. [] This led to the development of compounds like compounds 41-50, some of which demonstrated superior inhibitory activity compared to earlier derivatives.

Q3: How does the 4-(Aminomethyl)benzamide fragment contribute to the inhibitory activity of compounds targeting tyrosine kinases?

A3: The 4-(Aminomethyl)benzamide fragment serves as a flexible linker in these molecules. [] This flexibility is crucial as it allows the compound to adopt an optimal conformation for binding to the active site of tyrosine kinases. Specifically, molecular modeling studies with analogue 10 showed that this flexible linker enables the molecule to circumvent the bulky isoleucine residue within the active site of T315I-mutant Abl, facilitating effective binding and inhibition. []

Q4: What are the potential benefits of using 4-(Aminomethyl)benzamide derivatives as therapeutic agents for Ebola virus infections?

A4: The research highlights several potential advantages of 4-(Aminomethyl)benzamide derivatives as anti-Ebola therapeutics. Notably, compounds like 20, 32, and 35 displayed promising characteristics, including:

- High potency: They effectively inhibit Ebola and Marburg virus infections at low concentrations. []

- Metabolic stability: They exhibit good stability in plasma and liver microsomes (both rat and human), suggesting favorable pharmacokinetic properties. []

- CYP enzyme selectivity: Compound 32 showed no inhibition of CYP3A4 or CYP2C9, indicating a lower risk of drug-drug interactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。